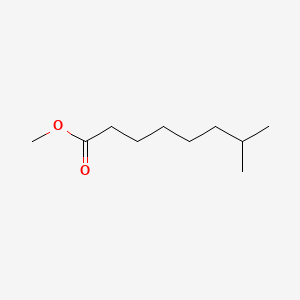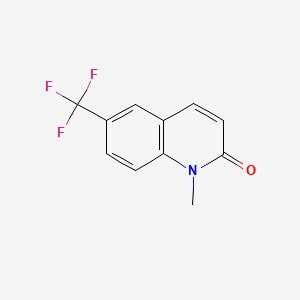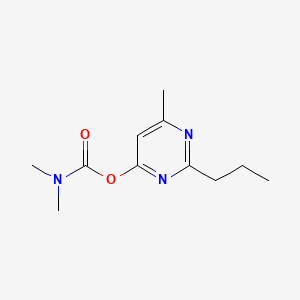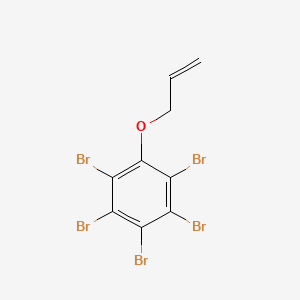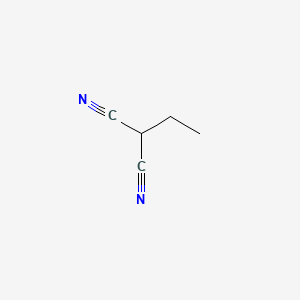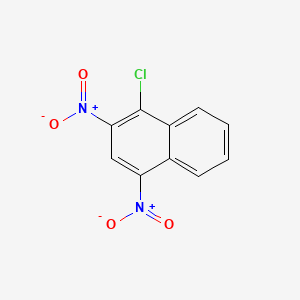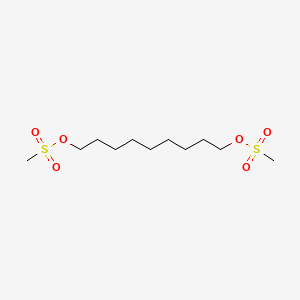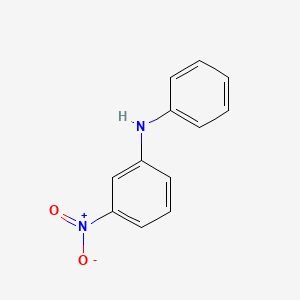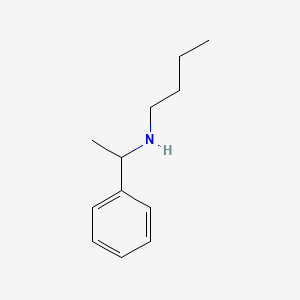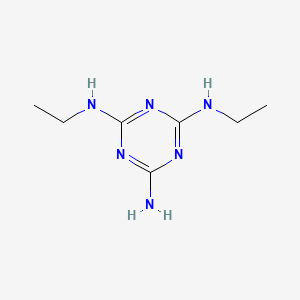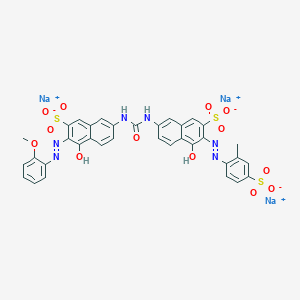
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-leucine 4-methoxy-2-naphthylamide is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of L-leucine with the amino group of 4-methoxy-2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a L-leucine derivative, an aromatic amide, a member of naphthalenes and an aromatic ether.
Scientific Research Applications
High-Performance Liquid Chromatographic Applications
The use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, which shares a similar methoxynaphthalenyl group to (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide, has been explored in high-performance liquid chromatography (HPLC). It acts as a fluorogenic labeling reagent for the HPLC of biologically important thiols, such as glutathione and cysteine, with applications in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antibacterial and Antifungal Agents
2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related to this compound, have been synthesized and show significant antibacterial and antifungal activities. These compounds have been compared with standard antibacterial and antifungal agents, demonstrating potential as antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Photodynamic Therapy for Cancer Treatment
A compound containing a methoxynaphthalen-2-yl group has been used to synthesize a zinc phthalocyanine with significant potential in photodynamic therapy for cancer treatment. Its properties, such as high singlet oxygen quantum yield, make it suitable for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of 2-(6-Methoxynaphthalen-2-yl)propionic Acid Derivatives
2-(6-methoxynaphthalen-2-yl)propionic acid derivatives have been synthesized and characterized, showing in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential application of these compounds in the development of new antibacterial agents (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
Synthesis of Novel Schiff Base Ligands
Compounds derived from methoxynaphthalen-2-yl groups have been used to synthesize Schiff base ligands, which demonstrate DNA binding properties and are considered suitable drug candidates. This suggests potential applications in drug development, particularly in targeting DNA interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Properties
CAS No. |
23576-37-6 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20)/t15-/m0/s1 |
InChI Key |
MVVPAYGKZXZGRC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Pictograms |
Health Hazard |
sequence |
L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


